Methanone, bis(4-amino-3-nitrophenyl)-
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Overview
Description
Methanone, bis(4-amino-3-nitrophenyl)- is an organic compound with the molecular formula C13H10N4O5 It is characterized by the presence of two 4-amino-3-nitrophenyl groups attached to a central methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, bis(4-amino-3-nitrophenyl)- can be synthesized through a multi-step process. One common method involves the nitration of 4-aminobenzophenone to introduce nitro groups at the 3-position of the phenyl rings. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of Methanone, bis(4-amino-3-nitrophenyl)- may involve large-scale nitration reactors with precise temperature and concentration controls. The process is followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis(4-amino-3-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Reduction: The major product is Methanone, bis(4-amino-3-aminophenyl)-.
Substitution: Depending on the electrophile used, various substituted derivatives of Methanone, bis(4-amino-3-nitrophenyl)- can be formed.
Scientific Research Applications
Methanone, bis(4-amino-3-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methanone, bis(4-amino-3-nitrophenyl)- depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis(4-nitrophenyl)-: Similar structure but lacks amino groups, affecting its reactivity and applications.
Methanone, bis(4-amino-3-hydroxyphenyl)-: Contains hydroxyl groups instead of nitro groups, leading to different chemical properties and uses.
Uniqueness
Methanone, bis(4-amino-3-nitrophenyl)- is unique due to the presence of both amino and nitro groups on the phenyl rings. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
19014-16-5 |
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Molecular Formula |
C13H10N4O5 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
bis(4-amino-3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H10N4O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H,14-15H2 |
InChI Key |
AHJQYSHDQYHUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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